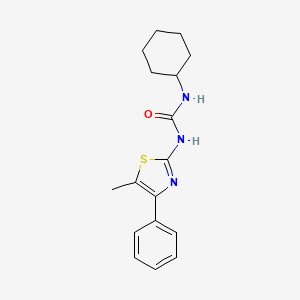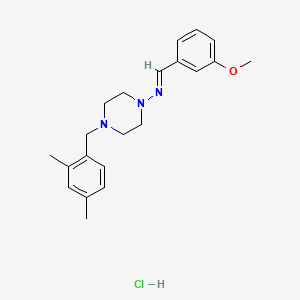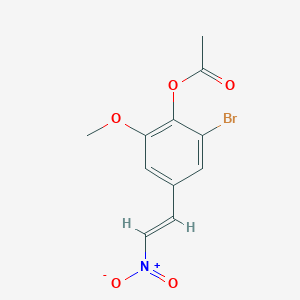
4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with a molecular formula of C18H10N2O4. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mechanism of Action
The mechanism of action of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various cellular processes that are regulated by CK2, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione are still being investigated. However, it has been shown to exhibit cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been studied for its potential applications in the detection of metal ions such as zinc and copper.
Advantages and Limitations for Lab Experiments
The advantages of using 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the activity of protein kinase CK2. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for the study of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione. Firstly, further investigation into the mechanism of action of this compound is needed to fully understand its potential applications in various fields. Additionally, more studies are needed to investigate the potential toxicity of this compound and its effects on normal cells. Furthermore, this compound can be modified to improve its selectivity and potency as a potential anticancer agent. Finally, this compound can be studied for its potential applications in the detection of other metal ions.
Synthesis Methods
The synthesis of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione involves the reaction between 8-hydroxyquinoline and phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields a yellow crystalline solid, which is then purified using recrystallization techniques. This synthesis method has been widely used in the literature, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
The 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, this compound has been investigated as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. Furthermore, this compound has been studied as a fluorescent probe for the detection of metal ions such as zinc and copper.
properties
IUPAC Name |
4-nitro-2-quinolin-8-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O4/c21-16-11-6-2-7-12(20(23)24)14(11)17(22)19(16)13-8-1-4-10-5-3-9-18-15(10)13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHJBWBUFSPWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(8-quinolyl)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)

![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5808758.png)


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)

![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)
